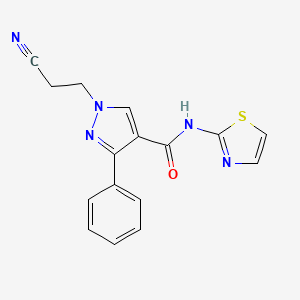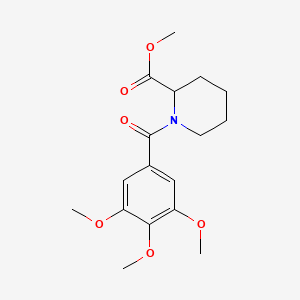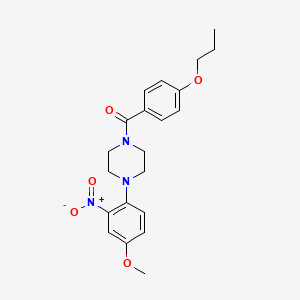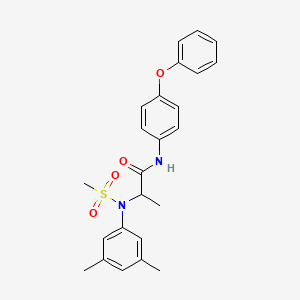
1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as CTZ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTZ is a heterocyclic compound that contains a pyrazole ring, a thiazole ring, and a cyanoethyl group. It is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 357.43 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways. For example, 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
In animal studies, 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have analgesic and anti-inflammatory effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is its versatility. It can be easily synthesized and modified to generate a wide range of derivatives with different biological activities. Another advantage is its low toxicity, which makes it a promising candidate for drug development.
However, one of the limitations of 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life in the body, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide. One area of interest is the development of 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in human clinical trials.
Applications De Recherche Scientifique
1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, diabetes, and other diseases.
In agriculture, 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been used as a fungicide to control various plant diseases. It has also been shown to increase the yield of crops such as rice, wheat, and soybean.
In material science, 1-(2-cyanoethyl)-3-phenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-3-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c17-7-4-9-21-11-13(15(22)19-16-18-8-10-23-16)14(20-21)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNAVWLCWRREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4166802.png)
![2-(4-fluorophenyl)-6,7-dimethyl-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4166813.png)
![1-(4-chlorophenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4166829.png)


![4-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4166872.png)
![4-[2-amino-4-(2-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4166881.png)
![1-(2-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}phenyl)ethanone dihydrochloride](/img/structure/B4166884.png)
![7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4166892.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4166893.png)


![3-(ethylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4166909.png)